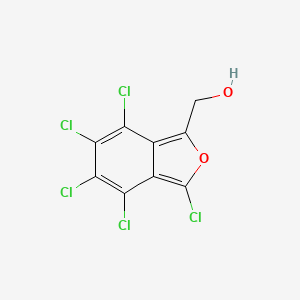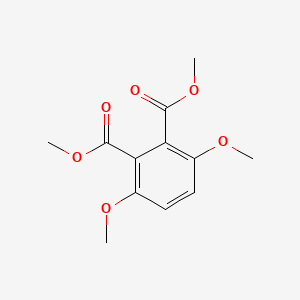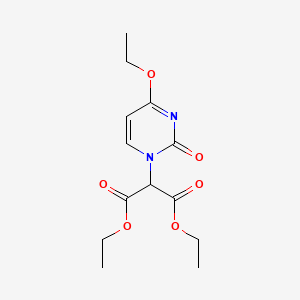![molecular formula C30H26Cl2N2O2S2 B14482567 2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} CAS No. 63956-32-1](/img/structure/B14482567.png)
2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a 2-(4-chlorophenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl chloride to form N-[2-(4-chlorophenyl)ethyl]benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
科学的研究の応用
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, forming or breaking disulfide linkages with cysteine residues in proteins. This interaction can modulate protein function and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(4-sec-butoxyphenyl)benzamide]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Uniqueness
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is unique due to the presence of the 2-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
特性
CAS番号 |
63956-32-1 |
|---|---|
分子式 |
C30H26Cl2N2O2S2 |
分子量 |
581.6 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-2-[[2-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O2S2/c31-23-13-9-21(10-14-23)17-19-33-29(35)25-5-1-3-7-27(25)37-38-28-8-4-2-6-26(28)30(36)34-20-18-22-11-15-24(32)16-12-22/h1-16H,17-20H2,(H,33,35)(H,34,36) |
InChIキー |
NWOHNNXTLGTLRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)SSC3=CC=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)


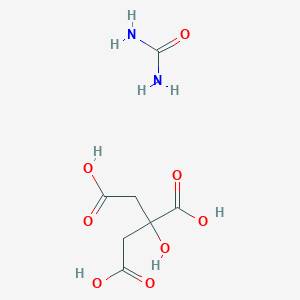
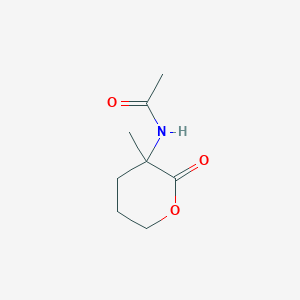
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
